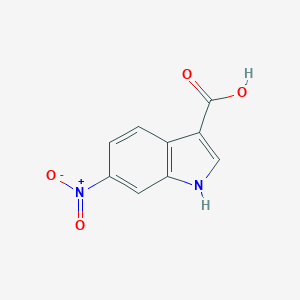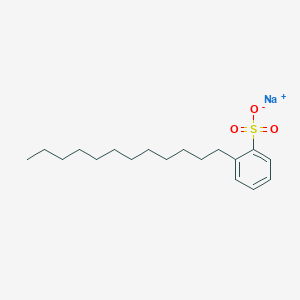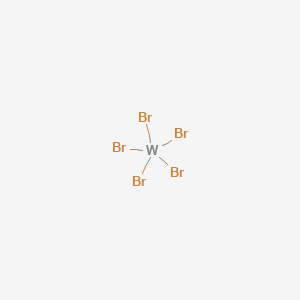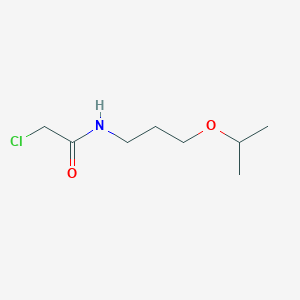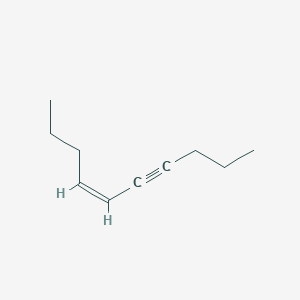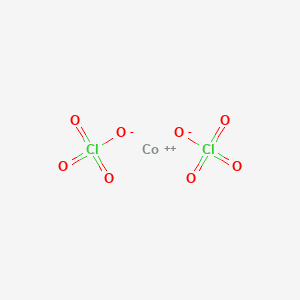
高氯酸钴(II)
描述
依克普司特是前列腺素 E1 的合成类似物,主要用作前药。它以其血管扩张和血管生成特性而闻名,使其成为医学研究和治疗中的宝贵化合物。依克普司特的分子式为 C28H48O6,分子量为 480.68 g/mol .
科学研究应用
依克普司特在科学研究中具有广泛的应用,包括:
化学: 用作研究前列腺素类似物及其反应的模型化合物。
生物学: 研究其对细胞过程的影响,包括血管生成和血管扩张。
作用机制
依克普司特通过模拟前列腺素 E1 的作用来发挥作用。它与靶细胞表面上的前列腺素受体结合,激活细胞内信号通路,导致血管扩张和血管生成。主要分子靶标包括前列腺素 E1 受体,它们参与调节血流和血管生长 .
类似化合物:
前列腺素 E1 (前列地尔): 依克普司特是前列腺素 E1 的前药,具有类似的血管扩张特性。
前列腺素 E2 (地诺前列酮): 另一种前列腺素类似物,具有类似的生物学效应,但治疗应用不同。
前列腺素 I2 (前列环素): 以其有效的血管扩张和抗血小板聚集作用而闻名.
独特性: 依克普司特的独特性在于其脂质包封制剂,与其他前列腺素类似物相比,它增强了其稳定性和生物利用度。这使其在需要延长药物作用的临床环境中特别有效 .
生化分析
Biochemical Properties
The biochemical properties of Cobalt (II) Perchlorate are not fully understood. Cobalt compounds are known to interact with various enzymes, proteins, and other biomolecules. For instance, cobalt complexes have been shown to exhibit promising biological activities such as antimicrobial, anticancer, and antiviral activities .
Cellular Effects
Cobalt compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cobalt complexes are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
A study on long-term exposure to cobalt ions in mice showed significant accumulation of cobalt ions in blood plasma, spleen, liver, and kidneys .
准备方法
合成路线和反应条件: 依克普司特是通过一系列化学反应合成的,这些反应涉及前列腺素 E1 的酯化。该过程通常涉及在催化剂存在下使用丁酸和丁醇来形成丁酯衍生物 .
工业生产方法: 在工业环境中,依克普司特是使用脂质包封技术生产的,以增强其稳定性和生物利用度。
化学反应分析
反应类型: 依克普司特会发生各种化学反应,包括:
氧化: 依克普司特可以被氧化形成不同的衍生物。
还原: 该化合物可以在特定条件下被还原以生成其他前列腺素类似物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝之类的还原剂。
取代: 酸氯化物和醇通常用于取代反应.
相似化合物的比较
Prostaglandin E1 (Alprostadil): Ecraprost is a prodrug of prostaglandin E1, sharing similar vasodilating properties.
Prostaglandin E2 (Dinoprostone): Another prostaglandin analog with similar biological effects but different therapeutic applications.
Prostaglandin I2 (Prostacyclin): Known for its potent vasodilatory and anti-platelet aggregation effects.
Uniqueness: Ecraprost’s uniqueness lies in its lipid-encapsulated formulation, which enhances its stability and bioavailability compared to other prostaglandin analogs. This makes it particularly effective in clinical settings where prolonged drug action is required .
属性
IUPAC Name |
cobalt(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSEPIPTZNHMN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co(ClO4)2, Cl2CoO8 | |
| Record name | cobalt(II) perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet odorless crystals (color may vary towards red or blue); Hygroscopic; [GFS Chemicals MSDS] | |
| Record name | Cobalt(II) perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12585 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13455-31-7, 32479-39-3 | |
| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, cobalt salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032479393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cobalt(II) perchlorate?
A1: The molecular formula of Cobalt(II) perchlorate hexahydrate is Co(ClO4)2·6H2O. Its molecular weight is 365.93 g/mol.
Q2: What is the coordination geometry of cobalt(II) ion in N,N-dimethylformamide (DMF) solution?
A2: EXAFS studies show that cobalt(II) ion in DMF adopts an octahedral geometry, coordinating with six DMF molecules to form [Co(dmf)6]2+. []
Q3: How does the Co-O bond length in [Co(dmf)6]2+ compare to that in [Co(H2O)6]2+?
A3: The Co-O bond length in [Co(dmf)6]2+ in DMF is 206(1) pm, which is very similar to the Co-O bond length of 208 pm observed in [Co(H2O)6]2+ in water. []
Q4: What spectroscopic techniques are useful for characterizing Cobalt(II) perchlorate complexes?
A4: Various spectroscopic techniques are employed for characterization, including: * UV-Vis Spectroscopy: Provides information about electronic transitions and coordination geometry. [, , ]* IR Spectroscopy: Useful for identifying ligands and studying metal-ligand bonding. [, , , , , ]* Raman Spectroscopy: Complements IR data and provides additional information about molecular vibrations. []* ESR Spectroscopy: Provides information about the electronic structure and geometry of paramagnetic cobalt(II) complexes. [, ]* NMR Spectroscopy: Useful for characterizing ligands and studying solution-state structures. [, ]
Q5: Can Cobalt(II) perchlorate act as a catalyst?
A5: Yes, Cobalt(II) perchlorate can function as a Lewis acid catalyst. For instance, it catalyzes the one-pot synthesis of dihydropyrimidinones and dihydropyrimidinthiones under sonochemical conditions. []
Q6: How does Cobalt(II) perchlorate catalyze the synthesis of dihydropyrimidinones and dihydropyrimidinthiones?
A6: Cobalt(II) perchlorate coordinates with carbonyl functionalities, stabilizing polar imine-enamine intermediates. This facilitates cyclization to form the desired dihydropyrimidinone or dihydropyrimidinthione products. []
Q7: How does Cobalt(II) perchlorate react with ethylenediamine and oxygen in dilute aqueous solutions?
A7: Cobalt(II) perchlorate reacts with ethylenediamine and oxygen to form a brown, diamagnetic complex with a Co:ethylenediamine:oxygen ratio of 2:4:1. This complex can further undergo elation with excess base to form polymeric species. []
Q8: Can the brown complex formed from the reaction of cobalt(II) perchlorate, ethylenediamine, and oxygen be oxidized to a green paramagnetic complex?
A8: No, attempts to oxidize the brown complex using sodium peroxydisulfate, potassium bromate, bromine, or chlorine were unsuccessful. []
Q9: How does the addition of ammonia affect the reaction of cobalt(II) perchlorate with ethylenediamine and oxygen?
A9: Adding ammonia prior to oxygenation results in the formation of a different brown complex, postulated to have a Co:ethylenediamine:ammonia:oxygen ratio of 2:4:2:1. This ammonia-containing complex does not undergo elation. []
Q10: Have computational methods been used to study Cobalt(II) perchlorate?
A10: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of cobalt(II) perchlorate catalyzed reactions, providing insights into reaction pathways and intermediate stabilization. []
Q11: How does the structure of the ligand affect the stability and geometry of Cobalt(II) perchlorate complexes?
A11: The steric and electronic properties of the ligand significantly influence complex stability and geometry. For instance, bulky arylisocyanide ligands can stabilize unusual six-coordinate Cobalt(II) complexes, while smaller ligands typically lead to five-coordinate species. [, ]
Q12: What factors can affect the stability of Cobalt(II) perchlorate complexes?
A12: The stability of cobalt(II) perchlorate complexes can be affected by factors such as:* Ligand properties: Steric hindrance and electronic properties of ligands can impact complex stability. [, ]* Solvent: Solvent polarity and coordinating ability can influence ligand exchange equilibria and complex stability. [, , , ]* Atmosphere: Exposure to air can lead to oxidation in some cases. []
Q13: What analytical methods are used to study the formation of cobalt(II) bromo-complexes in acetone?
A13: Potentiometry, using a Ag–AgBr electrode, is used to study the stepwise formation of dibromo- and tribromo-cobalt(II) complexes in acetone. Spectrophotometry is further employed to characterize these complexes and investigate the formation of the tetrabromo-complex at higher bromide concentrations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


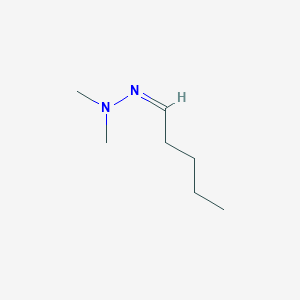
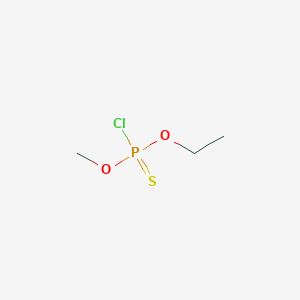
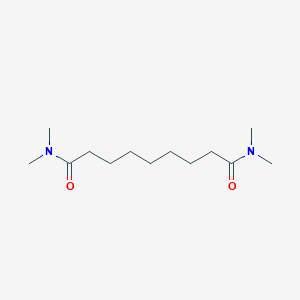
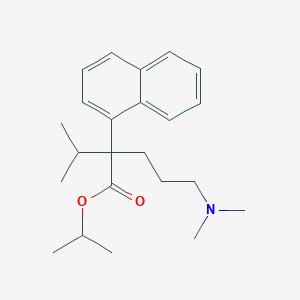
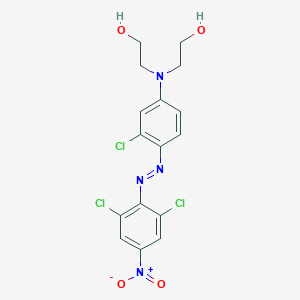

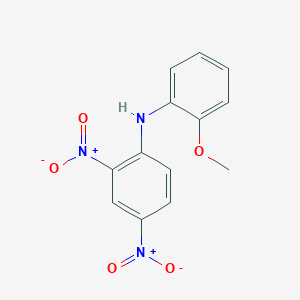
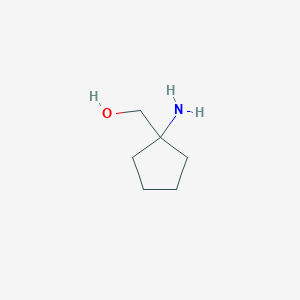
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
